molecular formula C10H20NiO6 B227610 Nickel(II) acetylacetonate X H2O CAS No. 14024-81-8

Nickel(II) acetylacetonate X H2O

Cat. No.: B227610
CAS No.: 14024-81-8
M. Wt: 294.96 g/mol
InChI Key: NNNKICBWKSHTDE-UHFFFAOYSA-N
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Description

Nickel(II) acetylacetonate X H2O, also known as bis(acetylacetonato)nickel(II), is a coordination complex with the formula [Ni(acac)2]·xH2O, where acac stands for the acetylacetonate anion (C5H7O2−). This compound is typically a blue-green crystalline solid that is soluble in water and various organic solvents. It is widely used in catalysis, materials synthesis, and organic chemistry due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nickel(II) acetylacetonate can be synthesized by reacting nickel chloride hexahydrate or nickel hydroxide with acetylacetone. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of nickel(II) acetylacetonate follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Nickel(II) acetylacetonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Nickel(II) acetylacetonate can be compared with other metal acetylacetonates, such as:

  • Cobalt(II) acetylacetonate
  • Iron(III) acetylacetonate
  • Copper(II) acetylacetonate

Uniqueness: Nickel(II) acetylacetonate is unique due to its specific coordination geometry and reactivity. It forms stable complexes with a wide range of ligands and exhibits distinct magnetic properties compared to other metal acetylacetonates .

Comparison with Similar Compounds

Properties

IUPAC Name

nickel;pentane-2,4-dione;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.Ni.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3H2,1-2H3;;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNKICBWKSHTDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C.CC(=O)CC(=O)C.O.O.[Ni]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20NiO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00330778
Record name Nickel,4-pentanedionato)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00330778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14024-81-8
Record name Nickel,4-pentanedionato)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00330778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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